AF488 NHS Ester vs. FITC: 10.8× Longer Photobleaching Time Constant in Single-Molecule Imaging
In a single-molecule fluorescence microscopy study comparing dye photostability under identical illumination (3.2 µW/µm² at 491 nm), AF488 demonstrated an apparent photobleaching time constant of 15.1 ± 0.2 seconds, while fluorescein (FITC) exhibited only 1.4 ± 0.1 seconds [1]. This represents a 10.8-fold difference in photostability. AF488 also showed a mean photon detection rate of 1164 ± 181 s⁻¹ compared to FITC at 2436 ± 350 s⁻¹, indicating that AF488 achieves comparable signal output with dramatically reduced bleaching [1].
| Evidence Dimension | Photobleaching time constant |
|---|---|
| Target Compound Data | 15.1 ± 0.2 seconds |
| Comparator Or Baseline | Fluorescein (FITC): 1.4 ± 0.1 seconds |
| Quantified Difference | 10.8× longer photobleaching half-life for AF488 |
| Conditions | Single-molecule imaging, 3.2 µW/µm² laser flux at 491 nm, pH 7.4 |
Why This Matters
For time-lapse imaging or super-resolution microscopy (STORM/dSTORM) requiring sustained fluorescence signal, AF488 enables >10× longer continuous acquisition before signal loss.
- [1] Dempsey GT, Vaughan JC, Chen KH, Bates M, Zhuang X. Evaluation of Fluorophores for Optimal Performance in Localization-Based Super-Resolution Microscopy. PLoS ONE. 2011; Table 1: Summary of dye characteristics. PMC3774629. View Source
